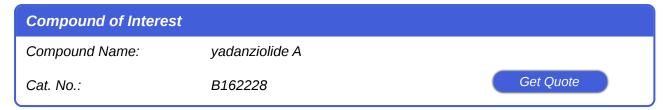


Spectroscopic Profile of Yadanziolide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **yadanziolide A**, a naturally occurring quassinoid isolated from Brucea javanica. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, along with the experimental protocols utilized for their determination. This information is critical for the identification, characterization, and further development of **yadanziolide A** for potential therapeutic applications.

Spectroscopic Data

The spectroscopic data for **yadanziolide A** are summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework of yadanziolide A.

Table 1: ¹H NMR Spectroscopic Data for Yadanziolide A (in C₅D₅N)



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	4.88	d	9.0
H-5	3.66	d	9.0
Η-6α	2.15	dd	15.0, 4.0
Η-6β	2.95	dd	15.0, 2.0
H-7	6.02	d	2.0
H-9	3.33	S	
H-11	4.41	d	8.0
H-12	4.98	d	8.0
H-14	4.18	br s	_
H-15	5.23	br s	_
Η-17α	1.83	S	_
Η-17β	2.05	S	
H-21	1.63	S	_
11-OH	6.42	d	6.0
12-OH	6.78	d	6.0
14-OH	6.18	br s	

Table 2: ¹³C NMR Spectroscopic Data for Yadanziolide A (in C₅D₅N)



Carbon	Chemical Shift (δ, ppm)
C-1	79.2 (d)
C-2	208.2 (s)
C-3	162.8 (s)
C-4	125.7 (s)
C-5	51.5 (d)
C-6	35.1 (t)
C-7	78.9 (d)
C-8	78.1 (s)
C-9	50.1 (d)
C-10	43.6 (s)
C-11	70.9 (d)
C-12	70.1 (d)
C-13	148.1 (s)
C-14	78.1 (d)
C-15	122.1 (d)
C-16	170.1 (s)
C-17	10.9 (q)
C-18	20.0 (q)
C-20	167.3 (s)
C-21	27.8 (q)

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the elemental composition of yadanziolide A.



Table 3: Mass Spectrometry Data for Yadanziolide A

lon	m/z [M]+	Formula
Yadanziolide A	392.1055	C20H24O9

Infrared (IR) Spectroscopy Data

The infrared spectrum reveals the key functional groups present in the **yadanziolide A** molecule.

Table 4: Infrared (IR) Spectroscopic Data for Yadanziolide A

Functional Group	Wavenumber (cm⁻¹)
Hydroxyl (-OH)	3450
y-Lactone	1780
Ester carbonyl	1735
α,β-Unsaturated ketone	1680

Experimental Protocols

The following section outlines the methodologies employed for the spectroscopic analysis of yadanziolide A.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a JEOL JNM-GX400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated pyridine (C₅D₅N). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

High-resolution mass spectra were obtained using a JEOL JMS-DX300 mass spectrometer. The ionization method employed was electron impact (EI) at 70 eV.

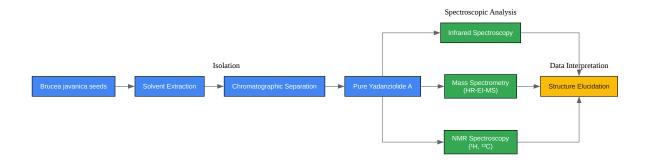


Infrared Spectroscopy

The infrared spectrum was recorded on a JASCO A-202 spectrophotometer. The sample was prepared as a KBr disc.

Visualization of Experimental Workflow

The general workflow for the isolation and spectroscopic analysis of **yadanziolide A** is depicted below.



Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of yadanziolide A.

This diagram illustrates the sequential process beginning with the extraction from the natural source, followed by purification, and culminating in the detailed structural analysis using various spectroscopic techniques. This systematic approach is fundamental in natural product chemistry for the discovery and characterization of novel bioactive compounds.



 To cite this document: BenchChem. [Spectroscopic Profile of Yadanziolide A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162228#spectroscopic-data-of-yadanziolide-a-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com